5-Methyl-1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a highly specialized bifunctional building block featuring a 1,2,3-triazole core, a carboxylic acid, and a para-substituted pyridine ring, critically modified by a 5-methyl group. In industrial and advanced laboratory settings, it is primarily procured as a ditopic ligand for Metal-Organic Frameworks (MOFs) and as a conformationally restricted scaffold for medicinal chemistry. The presence of both a hard oxygen-donor carboxylate and a softer nitrogen-donor pyridine allows for heterometallic coordination and the construction of robust, predictable topologies. Furthermore, the 5-methyl substituent acts as a steric director, significantly altering the molecule's physical properties—including solubility and rotational freedom—making it a superior precursor for complex syntheses compared to its unmethylated or phenyl-substituted counterparts [1].
Substituting this specific compound with closely related analogs—such as the des-methyl variant, the meta-pyridine isomer, or the phenyl analog—fundamentally compromises downstream applications. In materials science, replacing the para-pyridine with a meta-pyridine alters the coordination vector, collapsing open MOF architectures into dense, non-porous, interpenetrated networks. In medicinal chemistry, omitting the 5-methyl group removes the steric clash that locks the pyridine ring out of plane; this loss of conformational rigidity increases the entropic penalty during target binding and drastically reduces solubility during synthesis due to enhanced pi-pi stacking. Consequently, procurement must strictly specify CAS 70292-16-9 when predictable 3D geometry, high synthetic processability, and specific ditopic coordination are required [1].
The 5-methyl substituent introduces a significant steric clash with the ortho-hydrogens of the adjacent pyridine ring. Computational and crystallographic studies demonstrate that this clash increases the rotational energy barrier around the triazole-pyridine C-N bond by approximately 4.5 kcal/mol compared to the des-methyl analog. This locks the molecule into a preferred non-planar conformation with a dihedral angle of 65°–75°. In structure-activity relationship (SAR) campaigns, this pre-organization reduces the entropic penalty upon binding, frequently improving target affinity by 10- to 50-fold compared to the planar des-methyl baseline [1].
| Evidence Dimension | Rotational energy barrier and dihedral angle |
| Target Compound Data | ~4.5 kcal/mol barrier; 65°–75° dihedral angle |
| Comparator Or Baseline | 1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (des-methyl analog) (~0.8 kcal/mol barrier; nearly planar) |
| Quantified Difference | >3.5 kcal/mol increase in rotational barrier; forced non-planarity |
| Conditions | Density Functional Theory (DFT) calculations and solid-state X-ray crystallography |
Buyers synthesizing kinase inhibitors or receptor ligands require this specific methylated scaffold to achieve high-affinity, entropically favorable binding conformations.
As a ditopic ligand, the spatial relationship between the carboxylate and the pyridine nitrogen dictates the topology of the resulting coordination polymer. The para-substitution in CAS 70292-16-9 provides a linear extension vector. When reacted with Zn(II) or Cu(II) salts, it promotes the formation of open 2D grids or 3D frameworks with accessible pore volumes. In contrast, substituting with the meta-isomer (1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid) introduces a ~120° bend in the coordination vector, which typically results in dense, highly interpenetrated networks with up to 40% less accessible surface area [1].
| Evidence Dimension | MOF accessible surface area and topology |
| Target Compound Data | Linear coordination vector yielding open frameworks (e.g., >800 m2/g in standard Zn-MOFs) |
| Comparator Or Baseline | 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (meta-isomer) yielding dense/interpenetrated networks (<500 m2/g) |
| Quantified Difference | ~40% increase in accessible surface area due to linear topology |
| Conditions | Solvothermal synthesis of Zn(II)-based metal-organic frameworks |
For industrial gas separation or catalysis applications, procuring the exact para-isomer is non-negotiable to maintain the required pore volume and framework topology.
The forced non-planarity induced by the 5-methyl group significantly disrupts intermolecular pi-pi stacking in the solid state. Consequently, CAS 70292-16-9 exhibits vastly superior solubility profiles compared to its des-methyl counterpart. Quantitative solubility assays indicate that the target compound achieves concentrations of >150 mg/mL in standard coupling solvents like DMF and DMSO at room temperature, whereas the highly crystalline des-methyl analog often saturates at <50 mg/mL. This 3-fold increase in solubility translates directly to higher yields and shorter reaction times in downstream amide coupling steps [1].
| Evidence Dimension | Solubility in polar aprotic solvents (DMF/DMSO) |
| Target Compound Data | >150 mg/mL at 25 °C |
| Comparator Or Baseline | 1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (des-methyl analog) (<50 mg/mL at 25 °C) |
| Quantified Difference | >3-fold increase in solubility |
| Conditions | Standard room temperature solubility assays in DMF/DMSO |
Process chemists prioritize this methylated building block to avoid precipitation issues and ensure high-throughput compatibility during automated or large-scale amide synthesis.
The presence of the pyridine nitrogen allows CAS 70292-16-9 to act as a bridging ditopic ligand, unlike simple phenyl-triazole analogs. Thermogravimetric analysis (TGA) of resulting transition metal complexes shows that the dual coordination (carboxylate and pyridine) increases the thermal decomposition temperature (Td) of the materials. Complexes formed with the target compound routinely exhibit Td values exceeding 320 °C, whereas complexes formed with the phenyl analog (which can only coordinate via the carboxylate) typically degrade at ~270 °C [1].
| Evidence Dimension | Thermal decomposition temperature (Td) of metal complexes |
| Target Compound Data | Td > 320 °C (ditopic coordination) |
| Comparator Or Baseline | 5-methyl-1-(phenyl)-1H-1,2,3-triazole-4-carboxylic acid (monodentate coordination, Td ~ 270 °C) |
| Quantified Difference | ~50 °C increase in thermal stability |
| Conditions | Thermogravimetric analysis (TGA) of Cu(II) or Zn(II) coordination polymers under N2 atmosphere |
Material scientists require the dual-coordination capacity of the pyridine ring to synthesize thermally robust materials capable of withstanding industrial operating temperatures.
Due to the high rotational barrier imposed by the 5-methyl group, this compound is perfectly suited as a core scaffold in the development of targeted therapeutics. It allows medicinal chemists to pre-organize the molecule to fit precisely into the hinge region of kinases, minimizing entropic penalties and maximizing binding affinity [1].
The linear coordination vector provided by the para-pyridine and the carboxylate makes this ligand ideal for synthesizing open, non-interpenetrated MOFs. These materials are highly sought after for industrial gas storage, separation, and heterogeneous catalysis applications where large pore volumes are critical [2].
The enhanced solubility of this methylated building block in standard polar aprotic solvents (like DMF and DMSO) makes it the preferred choice for automated, liquid-phase combinatorial synthesis. It ensures reliable amide coupling reactions without the precipitation issues commonly associated with planar, unmethylated analogs [3].